molecular formula C20H20N2O3 B1682240 TGX-115 CAS No. 351071-62-0

TGX-115

Cat. No.: B1682240
CAS No.: 351071-62-0
M. Wt: 336.4 g/mol
InChI Key: FWYYZGLCNUZWPF-UHFFFAOYSA-N
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Description

TGX-115 is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a 2-methylphenoxy group and a morpholinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

TGX-115 is a potent inhibitor of the PI3-K isoforms p110β and p110δ, with IC50 values of 0.13 μM and 0.63 μM, respectively . This compound interacts with phosphoinositide 3-kinase, an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3-K, this compound can modulate these processes, making it a valuable tool for biochemical research. Additionally, this compound has been shown to regulate platelet adhesion, which is essential for understanding cardiovascular diseases .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound inhibits the PI3-K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism . By targeting this pathway, this compound can alter cellular responses to external stimuli, affecting processes such as insulin signaling and glucose metabolism . This compound’s ability to modulate these pathways makes it a valuable tool for studying cellular functions and disease mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PI3-K isoforms p110β and p110δ, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as Akt, which is a key regulator of cell survival and growth . By blocking the PI3-K/Akt/mTOR pathway, this compound can induce changes in gene expression and cellular metabolism, ultimately affecting cell function and survival . This mechanism of action highlights the potential of this compound as a therapeutic agent for diseases involving dysregulated PI3-K signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of PI3-K activity . Over extended periods, the compound may degrade, leading to a reduction in its inhibitory effects. Long-term studies have also indicated that continuous exposure to this compound can result in sustained alterations in cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PI3-K activity without causing significant toxicity . At higher doses, the compound may induce adverse effects, including toxicity and off-target interactions . Studies have identified threshold effects, where specific dosages result in optimal inhibition of PI3-K activity while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PI3-K . By inhibiting PI3-K, this compound can alter the levels of phosphoinositides, which are essential for cellular signaling and metabolism . This compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to modulate key metabolic processes. Additionally, this compound’s interaction with enzymes and cofactors involved in these pathways further highlights its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to diffuse across cell membranes and reach its intracellular targets . Additionally, this compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3-K and other intracellular targets . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its sites of action . The subcellular distribution of this compound is essential for its inhibitory effects on PI3-K and its downstream signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TGX-115 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 2-methylphenoxy Group: The 2-methylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinoline core with 2-methylphenol in the presence of a base such as potassium carbonate.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative is reacted with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

TGX-115 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate as a base in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

TGX-115 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    8-(2-chlorophenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one: Similar structure but with a chlorine atom instead of a methyl group.

    8-(2-methoxyphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

TGX-115 is unique due to the presence of the 2-methylphenoxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYYZGLCNUZWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432609
Record name BiomolKI2_000001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351071-62-0
Record name BiomolKI2_000001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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